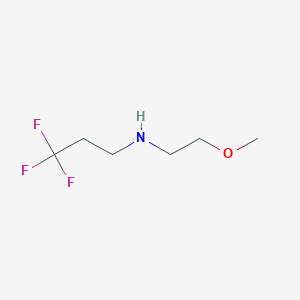

(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine

Description

Properties

IUPAC Name |

3,3,3-trifluoro-N-(2-methoxyethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO/c1-11-5-4-10-3-2-6(7,8)9/h10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFXDEUEWARNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine typically involves the reaction of 3,3,3-trifluoropropylamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of simpler amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or trifluoropropyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a unique combination of functional groups that enhance its chemical properties. The presence of the trifluoropropyl group imparts significant lipophilicity and stability, making it suitable for various applications.

Pharmaceutical Applications

-

Drug Development :

- The unique structure of (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine may facilitate the development of new drugs or therapeutic agents. Its lipophilic nature allows for better membrane permeability, which is crucial for drug efficacy.

- Preliminary studies suggest that this compound may interact with various biological targets, indicating potential therapeutic applications. Further research is needed to elucidate its binding affinities and mechanisms of action.

-

Anticancer Activity :

- Similar compounds have demonstrated anticancer properties in various studies. For instance, trifluoromethyl derivatives have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting cell growth . This suggests that this compound could be explored for similar applications.

Materials Science Applications

- Synthesis of Advanced Materials :

- Polymer Chemistry :

Case Studies and Research Findings

- Bioactivity Screening :

- Amidation Reactions :

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity, while the methoxyethyl group can influence its solubility and bioavailability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine

- Molecular Formula: C₇H₁₅F₃N₂ (vs. C₆H₁₂F₃NO for the target compound) .

- Key Differences: Replaces the methoxyethyl group with an aminoethyl (-CH₂CH₂NH₂) and an ethyl (-CH₂CH₃) substituent.

- Applications: Aminoalkyl-trifluoropropyl amines are often intermediates in drug synthesis or derivatization agents in analytical chemistry .

(3,3-Difluoropropyl)(2-methoxyethyl)amine Hydrochloride

- Molecular Formula: C₆H₁₂ClF₂NO (hydrochloride salt of a difluorinated analog) .

- Key Differences :

- Contains two fluorine atoms on the propyl chain (vs. three in the target compound).

- The reduced fluorination decreases electron-withdrawing effects and lipophilicity. For example, logP values for trifluoro vs. difluoro analogs may differ by ~0.5–1.0 units.

- The hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations .

EF3 [2-(2-Nitroimidazol-1[H]-yl)-N-(3,3,3-trifluoropropyl)acetamide]

Structural and Functional Analysis

Impact of Fluorination

- Trifluoropropyl vs. Difluoropropyl : The trifluoro group in the target compound enhances lipophilicity (logP ~1.5–2.0) and metabolic stability compared to difluoro analogs, making it more suitable for blood-brain barrier penetration in drug design .

- Electron-Withdrawing Effects : The -CF₃ group stabilizes adjacent amine groups against oxidation, a critical factor in prolonged shelf life .

Biological Activity

(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine is an organic compound characterized by its unique structural features, which include a methoxyethyl group and a trifluoropropyl moiety. Its molecular formula is CHFN, and it has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's structure enhances its lipophilicity and stability , making it suitable for various biological applications. The trifluoropropyl group significantly influences its interaction with biological systems, potentially affecting its reactivity and binding affinity with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 171.16 g/mol |

| Boiling Point | Not specified |

| Purity | NLT 98% |

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of trifluoropropyl amines with methoxyethyl halides. This process allows for the incorporation of functional groups that enhance biological activity.

Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets, although detailed investigations are still required to elucidate these interactions fully. Key areas of research include:

- Antimicrobial Activity : The compound has shown potential against microbial pathogens, indicating possible applications in treating infections.

- Cytotoxicity : Initial findings suggest that it may exhibit cytotoxic effects against certain cancer cell lines. Further studies are needed to determine its efficacy and safety profile.

Case Studies

- Antimicrobial Effects : A study investigated the compound's activity against Helicobacter pylori, revealing promising results comparable to established antibiotics.

- Cytotoxicity Assessment : Research comparing the cytotoxic effects of various derivatives indicated that certain structural modifications could enhance the compound's potency against tumor cells .

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The lipophilic nature of the trifluoropropyl group may facilitate binding to cell membrane receptors, influencing cellular signaling pathways.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2-Methoxyethyl)(trifluoromethyl)amine | Methoxyethyl and trifluoromethyl groups | Less lipophilic than trifluoropropyl variant |

| (3-Chloropropyl)(2-methoxyethyl)amine | Chlorine substitution | Different reactivity profile |

| (2-Ethoxyethyl)(3,3-difluoropropyl)amine | Ethoxy instead of methoxy | Reduced steric hindrance compared to trifluoropropyl |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3,3,3-trifluoropropylamine with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile achieves moderate yields (~55-65%). Alternative routes involve reductive amination of 3,3,3-trifluoropropionaldehyde with 2-methoxyethylamine using NaBH₃CN in methanol, yielding ~70% . Key challenges include mitigating side reactions (e.g., over-alkylation) and optimizing solvent polarity to stabilize intermediates.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Confirms trifluoropropyl group integrity (δ -60 to -70 ppm for CF₃).

- ¹H NMR : Methoxyethyl protons appear as a triplet (δ 3.3–3.5 ppm), while trifluoropropyl CH₂ groups resonate at δ 2.6–3.0 ppm.

- GC-MS : Derivatization with dimethyl(3,3,3-trifluoropropyl)silyldiethylamine enhances volatility for accurate mass analysis (parent ion m/z ~207.62) .

Q. How does the trifluoropropyl group influence the compound’s physicochemical properties?

- Methodological Answer : The CF₃ group increases lipophilicity (logP ~1.8 vs. ~0.5 for non-fluorinated analogs) and thermal stability (decomposition >200°C). Its electron-withdrawing effect lowers amine basicity (pKa ~8.2 vs. ~10.5 for propylamine), confirmed via potentiometric titration .

Advanced Research Questions

Q. How can this compound be functionalized for material science applications?

- Methodological Answer : The amine can be grafted onto silica matrices (e.g., MCM-41) via silane coupling agents (e.g., 3-(triethoxysilyl)propyl isocyanate) to create hydrophobic adsorbents. Elemental analysis confirms grafting density (~1.7 × 10⁻³ mol/g), with applications in phthalate adsorption (e.g., dibutyl phthalate removal efficiency >90%) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trifluoropropyl group’s inductive effect polarizes adjacent C–N bonds, accelerating SN2 reactions. Kinetic studies (e.g., with benzyl chloride in DMF) show a second-order rate constant (k₂) of 0.12 M⁻¹s⁻¹ at 25°C. Computational modeling (DFT) reveals a lowered activation barrier (~45 kJ/mol) compared to non-fluorinated analogs (~60 kJ/mol) .

Q. What are the challenges in analyzing trace amounts of this compound in environmental samples?

- Methodological Answer : Low volatility necessitates derivatization (e.g., silylation with BSTFA) for GC-MS detection. Recovery rates in water samples are ~85% using solid-phase extraction (C18 cartridges), with a detection limit of 0.1 ppb. Matrix effects from organic matter require matrix-matched calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.